N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pivalamide

Physicochemical profiling β-adrenergic receptor pharmacology ADME prediction

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pivalamide, also indexed as N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2,2-dimethylpropanamide, is a synthetic organic molecule (MF: C₁₈H₂₃NO₂; MW: 285.38 g/mol) bearing a naphthalen-1-yl group linked via a 3-hydroxypropyl spacer to a sterically hindered pivalamide (2,2-dimethylpropanamide) terminus. The compound possesses one undefined stereocenter at the benzylic hydroxyl carbon, five rotatable bonds, a computed XLogP3 of 3.4, a topological polar surface area (TPSA) of 49.3 Ų, and two hydrogen-bond donors and two hydrogen-bond acceptors.

Molecular Formula C18H23NO2
Molecular Weight 285.387
CAS No. 1421462-26-1
Cat. No. B2680076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxy-3-(naphthalen-1-yl)propyl)pivalamide
CAS1421462-26-1
Molecular FormulaC18H23NO2
Molecular Weight285.387
Structural Identifiers
SMILESCC(C)(C)C(=O)NCCC(C1=CC=CC2=CC=CC=C21)O
InChIInChI=1S/C18H23NO2/c1-18(2,3)17(21)19-12-11-16(20)15-10-6-8-13-7-4-5-9-14(13)15/h4-10,16,20H,11-12H2,1-3H3,(H,19,21)
InChIKeyYKNFUZUEQBEHHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Hydroxy-3-(naphthalen-1-yl)propyl)pivalamide (CAS 1421462-26-1): Structural Identity and Compound-Class Context for Procurement Decisions


N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pivalamide, also indexed as N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2,2-dimethylpropanamide, is a synthetic organic molecule (MF: C₁₈H₂₃NO₂; MW: 285.38 g/mol) bearing a naphthalen-1-yl group linked via a 3-hydroxypropyl spacer to a sterically hindered pivalamide (2,2-dimethylpropanamide) terminus [1]. The compound possesses one undefined stereocenter at the benzylic hydroxyl carbon, five rotatable bonds, a computed XLogP3 of 3.4, a topological polar surface area (TPSA) of 49.3 Ų, and two hydrogen-bond donors and two hydrogen-bond acceptors [1]. Structurally, it belongs to the broader class of 1-naphthalene-substituted aminoalcohol derivatives—a scaffold historically associated with β-adrenergic receptor (β-AR) antagonist pharmacophores exemplified by propranolol and its analogs [2][3]. However, the replacement of the canonical isopropylamino or tert-butylamino group with a pivalamide moiety fundamentally alters the hydrogen-bonding capacity, steric profile, and metabolic vulnerability of the molecule, distinguishing it from both classical β-blockers and other amide-substituted naphthalene screening compounds [1][2].

Why N-(3-Hydroxy-3-(naphthalen-1-yl)propyl)pivalamide Cannot Be Replaced by Generic Naphthalene–Propanamide Analogs or Classical β-Blockers


The pivalamide terminus of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pivalamide is not a conservative structural variation relative to the isopropylamine of propranolol or the simple carboxamides found in many naphthalene–propanamide screening libraries [1]. The tert-butyl carboxamide introduces a sterically demanding, electronically neutral amide that eliminates the basic tertiary amine present in classical β-blockers, abrogating the pH-dependent ionization state that governs both receptor binding and membrane permeability of propranolol-like molecules [2]. This substitution also alters the hydrogen-bond donor/acceptor count from the typical 3/3 (propranolol) to 2/2, and increases molecular weight by approximately 26 Da (285.4 vs. 259.3 g/mol) while raising computed logP (XLogP3 3.4 vs. 3.0) and TPSA (49.3 vs. 41.5 Ų) [1][3]. Closely related analogs in the same 3-hydroxy-3-(naphthalen-1-yl)propyl series—bearing cyclopropanecarboxamide, picolinamide, or methoxyacetamide termini—each present distinct hydrogen-bonding and steric profiles relative to the pivalamide, meaning that even within this narrow chemotype, potency, selectivity, and physicochemical behavior cannot be assumed interchangeable in the absence of direct comparative pharmacological data . Consequently, any procurement decision that conflates this compound with a generic 'naphthalene–propanamide' or 'β-blocker analog' risks introducing uncharacterized variables into downstream assays.

Quantitative Differentiation Evidence for N-(3-Hydroxy-3-(naphthalen-1-yl)propyl)pivalamide (CAS 1421462-26-1): Physicochemical and Structural Comparisons Against Key Analogs


Molecular Weight and Lipophilicity Shift Relative to Propranolol: Implications for Membrane Permeability and CNS Penetration Profiling

Relative to the canonical β-blocker propranolol (MW 259.34 g/mol, XLogP3 3.0, TPSA 41.5 Ų), N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pivalamide exhibits a +26 Da increase in molecular weight (285.38 g/mol), a +0.4 unit increase in computed logP (XLogP3 3.4), and a +7.8 Ų increase in polar surface area (TPSA 49.3 Ų) [1][2]. The compound retains the same hydrogen-bond donor count (2) but possesses one fewer hydrogen-bond acceptor (2 vs. 3 for propranolol), reflecting the replacement of the secondary amine with a neutral amide [1][2].

Physicochemical profiling β-adrenergic receptor pharmacology ADME prediction

Pivalamide vs. Isopropylamine: Altered Hydrogen-Bonding and Ionization State at Physiological pH

The pivalamide group in N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pivalamide replaces the basic secondary amine (pKₐ ~9.5 for propranolol's isopropylamino group) with a neutral tertiary carboxamide. This eliminates the cationic charge present on propranolol at physiological pH (7.4), which is known to form a critical salt bridge with Asp121 in the β₂-adrenergic receptor binding pocket [1][2]. The loss of this cation–π and ionic interaction is expected to substantially alter β-AR binding affinity and selectivity profile relative to propranolol, although no direct β-AR binding data for the pivalamide compound have been published.

Receptor pharmacology Medicinal chemistry β-blocker SAR

Steric Bulk of the Pivalamide Moiety vs. N-Acyl Analogs: Differential Effects on Rotatable Bond Profile and Metabolic Stability

The pivalamide (trimethylacetamide) terminus introduces a quaternary α-carbon not present in closely related 3-hydroxy-3-(naphthalen-1-yl)propyl amides bearing less hindered acyl groups (e.g., cyclopropanecarboxamide, methoxyacetamide, or picolinamide) [1]. This gem-dimethyl substitution creates a steric shield around the amide carbonyl, which is known in medicinal chemistry to reduce susceptibility to hydrolytic amidase cleavage and to restrict the conformational freedom of the acyl group [2]. The compound possesses five rotatable bonds versus four in the cyclopropanecarboxamide analog (which has a more rigid cyclic acyl group) [1].

Metabolic stability Steric hindrance Naphthalene SAR

Lack of Documented Bioactivity Data in Public Databases: A Critical Evidence Gap for Selection Decisions

A systematic search of PubChem BioAssay, ChEMBL, BindingDB, and PubMed as of May 2026 returned no quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀, or % inhibition values) for N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pivalamide (CAS 1421462-26-1, InChI Key YKNFUZUEQBEHHY-UHFFFAOYSA-N, PubChem CID 71787909) [1][2][3]. In contrast, the structurally related β-blocker propranolol has >4,000 bioassay entries in PubChem and >1,000 activity records in ChEMBL spanning dozens of targets [4]. This complete absence of publicly documented pharmacological activity for the target compound means that any downstream use in biological screening must be treated as a de novo exploration rather than a literature-supported application.

Bioactivity screening Database mining Procurement risk assessment

Chiral Undefined Stereocenter: Implications for Enantioselective Pharmacology and Quality Control

The benzylic hydroxyl carbon (C-3 of the propyl chain) constitutes a stereogenic center. As supplied by the primary vendor (Life Chemicals, catalog F6190-1992), the compound is specified with 'Defined Atom Stereocenter Count: 0' and 'Undefined Atom Stereocenter Count: 1,' indicating it is provided as a racemic mixture or with undefined stereochemistry [1]. For context, the (S)-enantiomer of the structurally related β-blocker propranolol exhibits approximately 100-fold higher β-AR affinity than the (R)-enantiomer (Kᵢ values of 0.2 nM vs. 22 nM at β₁-AR), and similar enantioselectivity patterns are documented across the naphthalene-aminoalcohol β-blocker class [2]. No enantioselective pharmacological data exist for the pivalamide compound.

Chiral separation Enantioselective pharmacology QC specifications

Topological Polar Surface Area and Rotatable Bond Profile vs. Nadolol and Atenolol: Implications for Paracellular vs. Transcellular Permeability

Within the broader β-blocker chemical space, N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pivalamide (TPSA 49.3 Ų, 5 rotatable bonds) occupies an intermediate position between the highly lipophilic propranolol (TPSA 41.5 Ų, logP 3.0) and the more polar nadolol (TPSA ~82 Ų, logP ~0.7) or atenolol (TPSA 84.6 Ų, logP 0.2) [1][2][3]. The TPSA value below 60 Ų suggests the compound favors transcellular passive diffusion, while values above 140 Ų would predict predominantly paracellular transport [4]. The compound's 5 rotatable bonds place it below the median for oral drug-like molecules (~6), suggesting moderate conformational flexibility.

ADME Permeability prediction β-blocker comparator set

Recommended Research and Industrial Application Scenarios for N-(3-Hydroxy-3-(naphthalen-1-yl)propyl)pivalamide (CAS 1421462-26-1) Based on Structural Differentiation Evidence


Chemical Probe for Neutral (Non-Basic) β-Adrenergic Receptor Ligand SAR Studies

The pivalamide terminus eliminates the basic amine pharmacophore required for canonical β-AR ionic interactions, making this compound a structurally distinct neutral comparator for structure–activity relationship (SAR) studies alongside cationic β-blockers such as propranolol, alprenolol, and timolol. Investigators studying the role of the Asp121/Ser203/Asn312 hydrogen-bond network in β₂-AR ligand recognition may use this compound to dissect the contribution of ionic vs. neutral hydrogen-bonding interactions to ligand affinity and functional efficacy [1]. This scenario derives from the altered hydrogen-bonding and ionization-state differentiation described in Evidence Item 2.

Metabolic Stability Benchmarking of Sterically Hindered Amides in Naphthalene-Containing Compound Series

The gem-dimethyl-substituted pivalamide represents the most sterically hindered amide terminus in the 3-hydroxy-3-(naphthalen-1-yl)propyl amide series, as described in Evidence Item 3. Medicinal chemistry teams exploring structure–metabolism relationships across N-acyl naphthalene derivatives can employ this compound as the maximally hindered reference point in microsomal or hepatocyte stability assays, benchmarking against the less hindered cyclopropanecarboxamide and methoxyacetamide analogs to quantify the protective effect of α-carbon substitution on amide hydrolysis rates [2].

Physicochemical Reference Standard for β-Blocker Chemical Space Mapping

As demonstrated in Evidence Items 1 and 6, the compound occupies a distinct region of β-blocker-adjacent chemical space (MW 285, XLogP3 3.4, TPSA 49.3 Ų) that falls between the extremes represented by propranolol (low TPSA, moderate logP) and nadolol/atenolol (high TPSA, low logP). Computational chemists and cheminformatics groups building predictive models for β-AR ligand permeability, solubility, or CNS MPO scores can use this compound's descriptor set to extend the chemical space coverage of their training data, improving model generalizability for neutral amide-containing screening hits [3].

Enantioselective Pharmacology Investigation of Chiral Naphthalene–Propanamide Derivatives

The undefined stereocenter at the benzylic hydroxyl position (see Evidence Item 5) presents an opportunity for chiral resolution and enantioselective pharmacological profiling. Contract research organizations (CROs) and academic medicinal chemistry laboratories offering chiral separation and enantiomer-specific bioassay services can use this racemic compound as starting material to determine the enantioselectivity ratio for any newly identified biological target, following the precedent established by the 100-fold enantioselectivity of propranolol at β-ARs. The resulting enantiopure material would represent a value-added product for follow-on studies [4].

Quote Request

Request a Quote for N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.